3-Bromo-6-ethylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

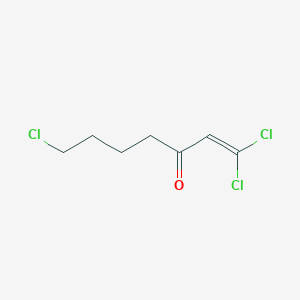

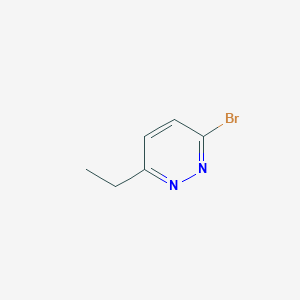

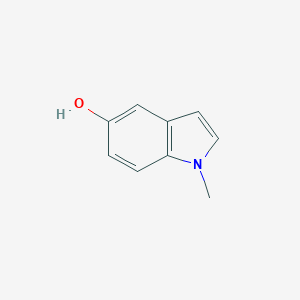

3-Bromo-6-ethylpyridazine is a chemical compound with the molecular formula C6H7BrN2 . It is a brown solid with a molecular weight of 187.037 Da .

Synthesis Analysis

The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-ethylpyridazine consists of a six-membered heterocyclic ring containing a bromine atom at the 3rd position and an ethyl group at the 6th position . The average mass of the molecule is 187.037 Da, and the monoisotopic mass is 185.979248 Da .Chemical Reactions Analysis

Pyridazines, including 3-Bromo-6-ethylpyridazine, have been used as intermediates in the synthesis of various compounds. They have found application in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins .Scientific Research Applications

Molecular Recognition

3-Bromo-6-ethylpyridazine: plays a significant role in molecular recognition due to its unique physicochemical properties. It has a high dipole moment that facilitates π-π stacking interactions and robust dual hydrogen-bonding capacity, which are crucial in drug-target interactions . This compound’s inherent polarity and low cytochrome P450 inhibitory effects make it valuable in the design of molecules with reduced interaction with the cardiac hERG potassium channel.

Drug Discovery

The pyridazine ring, which includes 3-Bromo-6-ethylpyridazine , is recognized for its weak basicity and is used as a less lipophilic substitute for phenyl rings or other azines and azoles in drug design . It has been incorporated into FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib.

Agricultural Applications

Derivatives of pyridazine, such as 3-Alkoxypyridazines , have been explored for their potential as herbicides . The structural modification of 3-Bromo-6-ethylpyridazine could lead to the development of new compounds with weed-killing properties.

Safety And Hazards

Future Directions

The use of pyridazines in organic synthesis and chemical biology has been highlighted, with an emphasis on recent developments . The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology are areas of ongoing research .

properties

IUPAC Name |

3-bromo-6-ethylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNVBCZIMHPLIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600035 |

Source

|

| Record name | 3-Bromo-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethylpyridazine | |

CAS RN |

152665-26-4 |

Source

|

| Record name | 3-Bromo-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)